
3-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core with an amino group and a methoxypropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of a 3-amino-1,2,4-triazole derivative with a suitable electrophile can lead to the formation of the desired pyridinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods can vary depending on the scale and specific requirements of the production process.
化学反応の分析
Types of Reactions
3-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and methoxypropyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.
科学的研究の応用
3-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino and methoxypropyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one include other pyridinone derivatives and heterocyclic compounds with similar functional groups. Examples include:
- 3-Amino-1,2,4-triazole derivatives
- Pyridinone compounds with different substituents
- Other nitrogen-containing heterocycles
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The methoxypropyl group provides additional reactivity and interaction possibilities, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3-amino-1-(2-methoxypropyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-7(13-2)6-11-5-3-4-8(10)9(11)12/h3-5,7H,6,10H2,1-2H3 |
InChIキー |
KTAPZGHXSWAENO-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=CC=C(C1=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B15271871.png)
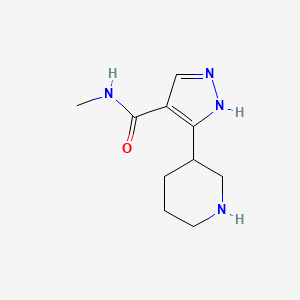
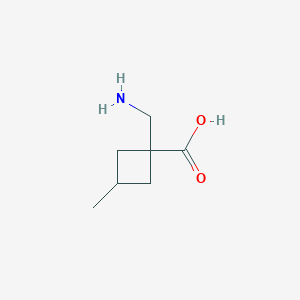
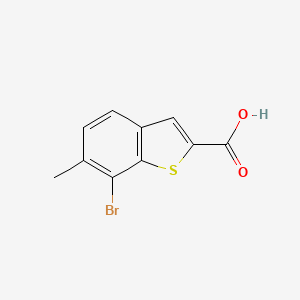
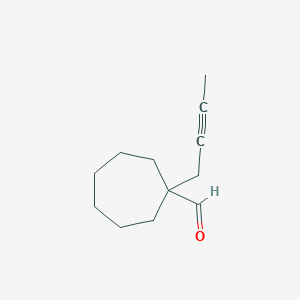
![2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)
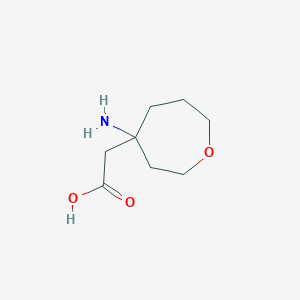
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)
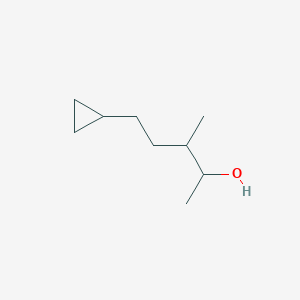

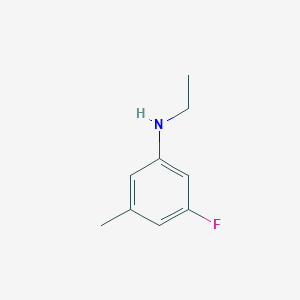
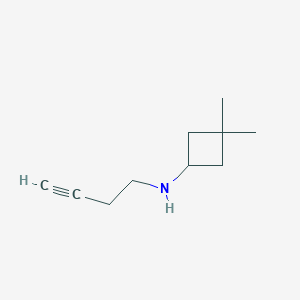
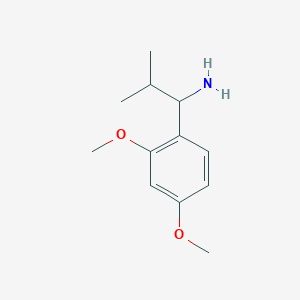
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
